An In-depth Technical Guide to 4,4'-Dibromobenzil: Chemical Properties and Structure
An In-depth Technical Guide to 4,4'-Dibromobenzil: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Dibromobenzil is a brominated organic compound that serves as a versatile intermediate in various chemical syntheses.[1] Its structure, featuring two bromine atoms on a benzil framework, imparts unique reactivity, making it a valuable building block in the development of pharmaceuticals, agrochemicals, and materials for applications such as dye-sensitized solar cells and photochromic lenses.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4,4'-Dibromobenzil.
Chemical and Physical Properties
4,4'-Dibromobenzil is a yellow crystalline powder at room temperature.[2][4] It is sparingly soluble in water but demonstrates solubility in organic solvents like ethanol and acetone.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₄H₈Br₂O₂ | [2] |
| Molecular Weight | 368.02 g/mol | [2][5][6][7] |
| Melting Point | 224-226 °C | [2][6] |
| Boiling Point (Predicted) | 457.2 ± 30.0 °C | [2] |
| Appearance | Yellow Crystalline Powder | [2] |
| Solubility | Sparingly soluble in water | [2] |
| CAS Number | 35578-47-3 | [1][2][3][5][6][7][8] |
Structural Information
The structure of 4,4'-Dibromobenzil consists of a central 1,2-ethanedione (α-diketone) moiety connecting two 4-bromophenyl groups. This structure has been confirmed by various spectroscopic methods and X-ray crystallography.
| Identifier | Value | Source |
| IUPAC Name | 1,2-bis(4-bromophenyl)ethane-1,2-dione | [5][8] |
| SMILES | O=C(C(=O)C1=CC=C(Br)C=C1)C1=CC=C(Br)C=C1 | [8] |
| InChI | InChI=1S/C14H8Br2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8H | [1][2][5][8] |
| InChIKey | NYCBYBDDECLFPE-UHFFFAOYSA-N | [1][2][5][8] |
Crystal Structure
Crystallographic data for 4,4'-Dibromobenzil is available in the Cambridge Structural Database, providing detailed information on its solid-state conformation, including bond lengths and angles.[5]
Spectroscopic Data
| Spectrum | Key Features | Source |
| ¹H NMR | Spectra available, though specific peak assignments require further analysis. | [5][9][10] |
| IR | Spectra available, showing characteristic carbonyl and aromatic C-Br stretches. | [5] |
| Mass Spectrometry | Major fragments observed at m/z 183 and 185. | [5][11] |
Synthesis of 4,4'-Dibromobenzil
A common and efficient method for the synthesis of 4,4'-Dibromobenzil involves a multi-step process starting from benzoin and urea. This process includes the formation of an intermediate, 4,5-diphenylimidazol-2-one, followed by bromination and subsequent oxidation to yield the final product.[12]
Experimental Protocol: Synthesis from Benzoin and Urea[12]
Step 1: Synthesis of 4,5-diphenylimidazol-2-one
-
A mixture of benzoin (0.8 mol) and urea (0.88 mol) in o-dichlorobenzene (360 g) is heated to 145-160 °C for 40 minutes.
-
The water formed during the reaction is continuously removed by distillation.
-
The reaction mixture is stirred for an additional 30 minutes at 165-170 °C.
-
The mixture is then cooled, leading to the precipitation of 4,5-diphenylimidazol-2-one around 110 °C.
Step 2: Bromination of 4,5-diphenylimidazol-2-one
-
The precipitated 4,5-diphenylimidazol-2-one is brominated to form 4,5-bis-(4'-bromophenyl)-imidazol-2-one. (Specific brominating agents and conditions are detailed in the patent).
Step 3: Oxidation to 4,4'-Dibromobenzil
-
The brominated intermediate is oxidized to yield 4,4'-Dibromobenzil.
-
The crude product is purified by crystallization from a suitable solvent, such as isopropanol.
-
The final product is dried in a vacuum oven at 90 °C. This process is reported to yield 4,4'-Dibromobenzil with a purity of 99% and a melting point of 227-228 °C.
Caption: Synthetic pathway for 4,4'-Dibromobenzil from benzoin and urea.
Applications in Research and Development
4,4'-Dibromobenzil is a key intermediate in the synthesis of various organic molecules.[1] Its diketone functionality and the presence of two bromine atoms provide multiple reaction sites for further chemical modifications.[13]
-
Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for the synthesis of more complex molecules with potential biological activity.[1][12] For example, it is an intermediate in the preparation of 4,4'-dibromobenzilic acid esters, which have shown insecticidal and acaricidal properties.[12]
-
Materials Science: It has been utilized in the synthesis of novel quinoxaline-based sensitizers for dye-sensitized solar cells.[2] It is also used in the production of photochromic lenses.[1][3]
-
Organic Synthesis: The bromine atoms can be readily substituted or used in cross-coupling reactions to introduce new functional groups, making it a versatile building block for a wide range of organic compounds.[1]
Safety and Handling
4,4'-Dibromobenzil is classified as an irritant, causing skin and serious eye irritation.[6][8] It may also cause respiratory irritation.[8] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be worn when handling this compound.[6] It should be stored in a well-ventilated area under an inert atmosphere at room temperature.[2][14]
References
- 1. CAS 35578-47-3: 4,4′-Dibromobenzil | CymitQuimica [cymitquimica.com]
- 2. 4,4'-DIBROMOBENZIL | 35578-47-3 [chemicalbook.com]
- 3. 4,4'-Dibromobenzil | 35578-47-3 | FD67078 | Biosynth [biosynth.com]
- 4. 4,4'-Dibromobenzil | 35578-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 4,4'-Dibromobenzil | C14H8Br2O2 | CID 96430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4,4 -Dibromobenzil 90 , technical grade 35578-47-3 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. 4,4'-DIBROMOBENZIL(35578-47-3) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. 4,4'-DIBROMOBENZIL(35578-47-3) MS [m.chemicalbook.com]
- 12. US3829496A - Process for the production of 4,4'-dibromobenzil - Google Patents [patents.google.com]
- 13. nbinno.com [nbinno.com]
- 14. bldpharm.com [bldpharm.com]
